molecular formula C13H12BrNO2S B2420961 4-Bromo-N-methyl-N-phenylbenzenesulfonamide CAS No. 64999-91-3

4-Bromo-N-methyl-N-phenylbenzenesulfonamide

Cat. No.: B2420961
CAS No.: 64999-91-3
M. Wt: 326.21
InChI Key: VAKOAGKCNQSYBA-UHFFFAOYSA-N
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Description

4-Bromo-N-methyl-N-phenylbenzenesulfonamide is a valuable chemical scaffold in the field of supramolecular chemistry and materials science. Its structure, featuring a sulfonamide group with N-aryl and N-methyl substitution, is engineered to inhibit traditional hydrogen-bonding motifs, making it an ideal candidate for studying non-covalent interactions and crystal engineering . Researchers utilize this compound as a key synthon in the systematic investigation of molecular aggregation and the formation of complex architectures, contributing to the design of novel functional materials . The presence of the bromine atom offers a versatile site for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the synthesis of a diverse library of more complex sulfonamide derivatives for high-throughput screening and structure-activity relationship studies. This compound is part of a broader class of benzenesulfonamides that are actively researched for their potential in pharmaceutical sciences, often serving as a core structure in the development of enzyme inhibitors and the exploration of new therapeutic agents.

Properties

IUPAC Name

4-bromo-N-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKOAGKCNQSYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of N-Methylaniline

The most straightforward method involves reacting 4-bromobenzenesulfonyl chloride with N-methylaniline under basic conditions. This two-step protocol begins with the generation of the sulfonyl chloride intermediate, followed by nucleophilic substitution with the secondary amine.

Procedure :

  • Sulfonyl Chloride Synthesis : 4-Bromobenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C for 2 hours to yield 4-bromobenzenesulfonyl chloride.
  • Amine Coupling : N-Methylaniline (1.2 equiv) is added dropwise to a solution of 4-bromobenzenesulfonyl chloride (1.0 equiv) in anhydrous tetrahydrofuran (THF) with triethylamine (2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and silica gel chromatography.

Key Data :

Parameter Value
Yield 78–85%
Reaction Time 12 hours
Purification Column chromatography
Melting Point 158–160°C

This method is favored for its simplicity but requires stringent control of moisture to prevent hydrolysis of the sulfonyl chloride.

Transition Metal-Catalyzed Methods

Copper(I)-Mediated Coupling

A modified Ullmann-type coupling employs copper(I) iodide (CuI) to facilitate the reaction between 4-bromobenzenesulfonyl chloride and N-methylaniline. This method enhances regioselectivity and reduces side product formation.

Procedure :
A mixture of 4-bromobenzenesulfonyl chloride (1.0 equiv), N-methylaniline (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) is heated at 110°C for 24 hours under nitrogen. The product is isolated via extraction with ethyl acetate and subsequent recrystallization.

Key Data :

Parameter Value
Yield 82–88%
Reaction Temperature 110°C
Catalyst Loading 10 mol% CuI
Byproducts <5%

This method offers improved yields compared to classical approaches but requires inert conditions and expensive ligands.

Iron-Promoted Reductive Amination

Single-Pot Synthesis Using Fe Dust

Iron-mediated reductive amination provides a cost-effective alternative by simultaneously reducing nitroarenes and coupling sulfonyl chlorides.

Procedure :
Nitrobenzene (0.25 mmol), 4-bromobenzenesulfonyl chloride (0.5 mmol), and iron dust (2.0 equiv) are stirred in water at 60°C for 36 hours. The reaction mixture is filtered, extracted with ethyl acetate, and purified via flash chromatography.

Mechanistic Insight :

  • Reduction Step : Fe⁰ reduces nitrobenzene to nitrosobenzene.
  • Radical Coupling : Sulfonyl chloride reacts with nitrosobenzene to form an N–S intermediate.
  • Final Reduction : Fe⁰ reduces the intermediate to the tertiary sulfonamide.

Key Data :

Parameter Value
Yield 89–91%
Reaction Time 36 hours
Solvent Water
Eco-Friendliness High (water as solvent)

This method excels in sustainability but requires extended reaction times.

Acid-Catalyzed C–N Bond Cleavage and Refunctionalization

Bismuth(III) Triflate-Mediated Synthesis

Bismuth(III) triflate (Bi(OTf)₃) catalyzes the selective cleavage of tertiary sulfonamides, enabling the synthesis of 4-bromo-N-methyl-N-phenylbenzenesulfonamide from pre-formed analogs.

Procedure :
A solution of N-(3,4-dimethoxybenzyl)-4-bromo-N-phenylbenzenesulfonamide (1.0 equiv) and Bi(OTf)₃ (5 mol%) in dichloroethane (DCE) is stirred at 80°C for 6 hours. The reaction is quenched with sodium bicarbonate, and the product is isolated via chromatography.

Key Data :

Parameter Value
Yield 76–84%
Catalyst Loading 5 mol% Bi(OTf)₃
Selectivity >95% C–N cleavage

This method is advantageous for functionalizing complex precursors but involves multi-step substrate preparation.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Yield (%) Cost Scalability
Classical Sulfonylation 78–85 Low High
CuI-Catalyzed Coupling 82–88 Moderate Moderate
Fe-Promoted Amination 89–91 Low High
Bi(OTf)₃ Catalysis 76–84 High Low

Environmental and Practical Considerations

  • Iron-Promoted Method : Most sustainable due to aqueous conditions and low-cost reagents.
  • Bi(OTf)₃ Catalysis : Limited by high catalyst cost but offers precise selectivity.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz) : δ 7.52 (d, J = 8.0 Hz, 2H, Ar–H), 7.25 (d, J = 8.0 Hz, 2H, Ar–H), 3.77 (s, 3H, N–CH₃).
  • ¹³C NMR (CDCl₃, 100 MHz) : δ 143.5 (SO₂), 129.6 (Ar–C), 55.8 (N–CH₃).
  • HRMS (ESI) : m/z 420.3 [M + H]⁺ (calculated for C₁₃H₁₃BrNO₂S: 420.3).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 158–160°C (consistent across methods).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives, while oxidation reactions can produce sulfone compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-N-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved in these interactions depend on the specific biological system being studied.

Biological Activity

4-Bromo-N-methyl-N-phenylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is synthesized through the reaction of 4-bromobenzenesulfonyl chloride with N-methyl-N-phenylamine, typically in the presence of a base such as triethylamine. Its unique structure allows for various interactions with biological targets, making it a subject of interest in drug discovery and development.

The synthesis of 4-Bromo-N-methyl-N-phenylbenzenesulfonamide involves the following steps:

  • Reactants : 4-bromobenzenesulfonyl chloride and N-methyl-N-phenylamine.
  • Conditions : The reaction is conducted in polar solvents like DMF or DMSO at elevated temperatures, often accompanied by a base to facilitate the formation of the sulfonamide bond.
  • Yield Optimization : Industrial methods focus on optimizing temperature, pressure, and reaction time to enhance yield and purity.

Biological Activity Overview

The biological activity of 4-Bromo-N-methyl-N-phenylbenzenesulfonamide can be categorized into several key areas:

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, which is crucial in pharmacological applications. It interacts with enzyme active sites or allosteric sites, altering their function. For instance, it has shown potential as an inhibitor of carboxylesterases, which are involved in drug metabolism and activation .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor growth. Its interaction with biological molecules could lead to the development of novel anticancer agents .

The mechanism by which 4-Bromo-N-methyl-N-phenylbenzenesulfonamide exerts its biological effects involves:

  • Binding Affinity : The bromine atom enhances the compound's binding affinity to target proteins or enzymes.
  • Stabilization of Complexes : The sulfonamide group facilitates stable complex formation with biological macromolecules.
  • Pathway Modulation : Depending on the target, this compound can modulate various signaling pathways associated with cell proliferation and apoptosis.

Comparative Analysis

To understand the uniqueness of 4-Bromo-N-methyl-N-phenylbenzenesulfonamide, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
4-Bromo-N-phenylbenzenesulfonamideLacks methyl groupModerate enzyme inhibition
4-Bromo-N-(2-methylphenyl)benzeneDifferent functional groupVaries; potential antimicrobial effects

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that derivatives similar to 4-Bromo-N-methyl-N-phenylbenzenesulfonamide inhibited carboxylesterases effectively, suggesting potential applications in enhancing drug efficacy by modulating metabolic pathways .
  • Anticancer Research : Investigations into sulfonamide derivatives revealed promising results in inhibiting cancer cell lines through apoptosis induction mechanisms .

Q & A

Q. What are the optimized synthetic routes for 4-Bromo-N-methyl-N-phenylbenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sulfonylation of N-methylaniline with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Bromination control : Ensuring regioselectivity at the para position via electrophilic aromatic substitution .
  • Sulfonamide formation : Monitoring stoichiometry and temperature (0–5°C) to minimize byproducts like disulfonates .
    Yield optimization requires inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dichloromethane). Purity is confirmed via TLC and recrystallization from ethanol .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substitution patterns (e.g., methyl group at δ ~3.1 ppm, aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., S–N ~1.63 Å) and dihedral angles between aromatic rings, confirming steric effects from the bromine substituent .
  • Elemental analysis : Validates molecular formula (C₁₃H₁₂BrNO₂S) with <0.3% deviation .

Q. How does the crystal packing of this compound inform its physicochemical stability?

Methodological Answer: Crystal structures reveal intermolecular interactions:

  • Hydrogen bonding : N–H···O=S stabilizes the lattice (distance ~2.85 Å) .
  • Van der Waals forces : Bromine’s polarizability enhances packing density, increasing melting points (>200°C) .
    Thermogravimetric analysis (TGA) correlates stability with packing efficiency .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine atom acts as a leaving group in Pd-catalyzed couplings. Key factors:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) achieves >80% conversion in DMF/H₂O .
  • Steric effects : N-methyl and phenyl groups hinder transmetallation, requiring higher temperatures (80–100°C) .
    DFT studies model transition states to predict regioselectivity in polyhalogenated analogs .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Dose-response assays : Establish IC₅₀ values across cell lines (e.g., HeLa vs. normal fibroblasts) to differentiate selective toxicity .
  • Structure-activity relationship (SAR) : Modify the sulfonamide moiety (e.g., replace N-methyl with acyl groups) to reduce off-target effects .
  • Molecular docking : Simulate binding to target enzymes (e.g., carbonic anhydrase IX) to rationalize discrepancies .

Q. What strategies address solubility limitations in aqueous media for pharmacological studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% v/v) to enhance solubility without denaturing proteins .
  • Micellar encapsulation : SDS or Tween-80 increases bioavailability in in vivo models .
  • Salt formation : React with NaOH to generate water-soluble sulfonate salts .

Q. How can computational methods predict its reactivity in novel reaction environments?

Methodological Answer:

  • Reaction path sampling (RPS) : Quantum mechanics/molecular mechanics (QM/MM) models identify low-energy pathways for bromine displacement .
  • Machine learning : Train algorithms on existing sulfonamide reaction datasets to forecast yields under untested conditions (e.g., microwave irradiation) .

Q. What experimental designs validate its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase profiling : Use radiometric assays (e.g., 32P^{32}P-ATP incorporation) to screen against a panel of 50+ kinases .
  • Crystallographic fragment screening : Soak crystals with ATP-competitive analogs to map binding pockets .
  • Pharmacokinetic studies : Assess metabolic stability in liver microsomes to prioritize lead compounds .

Tables

Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Melting Point198–202°C (DSC)
LogP (Octanol-Water)2.8 ± 0.3 (HPLC)
Solubility (H₂O, 25°C)0.12 mg/mL (UV-Vis)

Table 2. Common Byproducts in Synthesis

ByproductCauseMitigation Strategy
DisulfonatesExcess sulfonyl chlorideSlow reagent addition
Dehalogenated productsProlonged reaction timeQuench with ice

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